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Compound of Interest

Compound Name: Sulfamethoxazole-NO

Cat. No.: B028832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structures, formation, and

characterization of adducts derived from the reactive nitroso metabolite of Sulfamethoxazole

(SMX-NO). Understanding these adducts is critical for elucidating the mechanisms behind

Sulfamethoxazole-induced hypersensitivity reactions and for the development of safer drug

candidates.

Executive Summary
Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, can undergo metabolic

activation to form a reactive metabolite, nitroso-sulfamethoxazole (SMX-NO). This electrophilic

intermediate readily reacts with nucleophilic residues on proteins and peptides, primarily

cysteine, to form a variety of covalent adducts. These adducts can act as haptens, initiating an

immune response that may lead to hypersensitivity reactions. This guide details the chemical

identity of these adducts, the experimental methods for their synthesis and characterization,

and the immunological pathways they trigger.

Metabolic Activation of Sulfamethoxazole
The bioactivation of Sulfamethoxazole is a critical prerequisite for the formation of protein

adducts. This process occurs in two main steps, primarily mediated by cytochrome P450

enzymes in the liver.
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Formation of Sulfamethoxazole Hydroxylamine (SMX-HA): The aromatic amine group of

SMX is oxidized to form the hydroxylamine metabolite.

Oxidation to Nitroso-Sulfamethoxazole (SMX-NO): SMX-HA is unstable and readily

undergoes further oxidation to the highly reactive nitroso-sulfamethoxazole.
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Caption: Metabolic pathway of Sulfamethoxazole to its reactive metabolite.

Chemical Structure of Sulfamethoxazole-NO
Adducts with Cysteine
SMX-NO is a potent electrophile that reacts with soft nucleophiles, most notably the thiol group

of cysteine residues in peptides and proteins. This reaction can lead to the formation of several

distinct adducts. The initial product is an unstable N-hydroxysulfenamide, which can then

rearrange or undergo further oxidation to form more stable structures.[1][2]
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Caption: Reaction pathways of SMX-NO with cysteine residues.

The primary adducts identified through mass spectrometry are summarized below.

Quantitative Data: Mass Spectrometric
Characterization
The identification and characterization of SMX-NO adducts heavily rely on mass spectrometry.

The covalent modification of peptides or proteins results in a predictable mass shift, which can

be detected and used to identify the specific type of adduct formed.
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Adduct Type Target Residue
Mass
Increment
(amu)

Description Reference

N-

Hydroxysulfenam

ide

(Semimercaptal)

Cysteine +267

Initial, unstable

adduct formed by

the reaction of

SMX-NO with a

thiol group.

[1][2]

Sulfinamide Cysteine +267

A more stable

adduct formed

via

rearrangement of

the N-

hydroxysulfenam

ide.

[1][2]

N-

Hydroxysulfinami

de

Cysteine +283

Formed from the

reaction of SMX-

NO with a

cysteinyl sulfoxy

acid.

[1][2]

N-

Hydroxysulfonam

ide

Cysteine +299

Formed from the

reaction of SMX-

NO with a

cysteinyl sulfoxy

acid.

[1][2]

Arylazoalkane Lysine Varies

Adduct identified

on lysine

residues of

human serum

albumin.

[3]

Schiff Base Lysine Varies Adduct identified

on lysine

residues of

[3]
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human serum

albumin.

Experimental Protocols
Synthesis of Nitroso-Sulfamethoxazole (SMX-NO)
The synthesis of SMX-NO is typically achieved in a two-step process starting from

commercially available materials.

Step 1: Synthesis of Sulfamethoxazole Hydroxylamine (SMX-HA)[1]

Starting Materials: 4-nitrobenzenesulfonyl chloride and 3-amino-5-methylisoxazole.

Procedure:

React 4-nitrobenzenesulfonyl chloride with 3-amino-5-methylisoxazole to yield the nitro

derivative of sulfamethoxazole.

The resulting nitro derivative is then reduced to the corresponding hydroxylamine (SMX-

HA) using hydrogen gas in the presence of a poisoned platinum catalyst.

Purify the product using appropriate chromatographic techniques.

Step 2: Formation of Nitroso-Sulfamethoxazole (SMX-NO)

Procedure:

Dissolve the purified SMX-HA in a suitable buffer (e.g., phosphate buffer, pH 7.4).

SMX-HA will spontaneously auto-oxidize in solution to form SMX-NO. This reactive

species is typically used immediately in subsequent reactions due to its instability.

In Vitro Formation of SMX-NO Protein Adducts
This protocol describes a general method for reacting SMX-NO with a model protein, such as

Human Serum Albumin (HSA), or a peptide like glutathione (GSH).
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Materials:

Freshly prepared SMX-NO solution.

Target protein (e.g., HSA) or peptide (e.g., GSH) dissolved in phosphate-buffered saline

(PBS), pH 7.4.

Procedure:

Incubate the target protein/peptide solution with the SMX-NO solution at 37°C.

Concentrations can range from micromolar to millimolar, depending on the experimental

goals.

Reaction times can vary from minutes to hours. For example, the rearrangement of the

initial N-hydroxysulfenamide adduct with GSH occurs within 1-5 minutes.[2]

The reaction can be quenched by the addition of a reducing agent like N-acetylcysteine or

by rapid sample processing for analysis.

Remove excess, unbound metabolites by dialysis or size-exclusion chromatography.

Analysis of SMX-NO Adducts by Mass Spectrometry
A bottom-up proteomics approach is commonly used to identify and locate the site of

adduction.

Sample Preparation:

After incubation and removal of unbound metabolites, denature the adducted protein.

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free thiols with

iodoacetamide.

Digest the protein into smaller peptides using a protease such as trypsin.

LC-MS/MS Analysis:
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Separate the resulting peptides using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Analyze the eluted peptides using tandem mass spectrometry (MS/MS).

Search the MS/MS data against the protein sequence, specifying the expected mass

modifications (e.g., +267, +283, +299 amu) on cysteine residues.

Immunological Signaling and Hypersensitivity
The formation of SMX-NO protein adducts is a key initiating event in SMX-induced

hypersensitivity. These modified proteins are recognized as foreign by the immune system,

leading to the activation of T-cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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